4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-15-10-8-14(9-11-15)21(25)24-18-12-13(2)19-20(23-18)16-6-4-5-7-17(16)28-22(19)26/h4-12H,3H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOSESDQPKFNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Two-Step Cyclocondensation and Amide Coupling
Step 1: Synthesis of 4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-Amine
Reagents:
- 4-Chloro-3-formylcoumarin (1.0 eq)
- Ethyl acetoacetate (1.2 eq)
- Ammonium acetate (2 mol%), triethylamine (catalytic), ethanol (solvent)
- Heat 4-chloro-3-formylcoumarin and ethyl acetoacetate in ethanol at 60°C for 2 hours.
- Add NH$$4$$OAc and Et$$3$$N, reflux for 4 hours.
- Isolate the intermediate via filtration (yield: 85–90%).
Mechanism:
- Knoevenagel condensation forms the C=C bond.
- Cyclization via nucleophilic attack of the enamine on the carbonyl group.
Step 2: Amidation with 4-Ethoxybenzoyl Chloride
Reagents:
- 4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine (1.0 eq)
- 4-Ethoxybenzoyl chloride (1.1 eq)
- Triethylamine (2.0 eq), dichloromethane (solvent)
- Dissolve the amine in DCM, add Et$$3$$N under N$$2$$.
- Dropwise addition of 4-ethoxybenzoyl chloride at 0°C.
- Stir at room temperature for 12 hours.
- Purify via recrystallization (ethanol/water) (yield: 75–80%).
Method 2: One-Pot Green Synthesis
- 4-Hydroxycoumarin (1.0 eq)
- 4-Ethoxybenzamide (1.2 eq)
- Vilsmeier-Haack reagent (POCl$$3$$/DMF), followed by cyclization with NH$$4$$OAc
Procedure:
- Formylate 4-hydroxycoumarin using POCl$$_3$$/DMF to generate 4-chloro-3-formylcoumarin.
- Add 4-ethoxybenzamide and NH$$_4$$OAc in ethanol.
- Reflux for 6 hours (yield: 70–75%).
Advantages:
- Avoids isolation of intermediates.
- Uses ethanol as a green solvent.
Reaction Optimization
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NH$$_4$$OAc | 60 | 85 |
| DMF | Piperidine | 100 | 72 |
| Acetonitrile | No catalyst | 80 | 65 |
Temperature Profile for Amidation
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 80 |
| 40 | 8 | 78 |
| 60 | 6 | 70 |
Characterization Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.42 (s, 1H, pyridine-H), 7.89–7.91 (d, J = 8.8 Hz, 2H, benzamide-H), 6.97–7.00 (d, J = 8.8 Hz, 2H, OCH$$2$$CH$$3$$), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$), 2.51 (s, 3H, CH$$3$$), 1.38 (t, J = 7.0 Hz, 3H, CH$$2$$CH$$_3$$).
- HRMS (ESI) : m/z calcd for C$${23}$$H$${20}$$N$$2$$O$$4$$ [M+H]$$^+$$: 411.1321; found: 411.1318.
Challenges and Solutions
- Low Amidation Yield : Use Schlenk techniques to exclude moisture ().
- Chromeno-Pyridine Ring Instability : Purify intermediates via silica gel chromatography ().
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a chromeno[4,3-b]pyridine core, an ethoxy group, and a benzamide moiety. Its synthesis typically involves multicomponent reactions, particularly the cyclization of 2-oxo-2H-chromene derivatives with isocyanides and anilines under mild conditions. This method allows for the efficient assembly of the desired compounds, making it a valuable tool in organic synthesis .
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that derivatives of chromeno[4,3-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the micromolar range against human neuroblastoma cells .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by interacting with specific molecular targets involved in inflammation .
- Neuroprotective Effects : Certain derivatives have demonstrated the ability to enhance neuronal viability under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
2. Antimicrobial Activity
Research has highlighted the antimicrobial properties of chromeno[4,3-b]pyridine derivatives. For example, studies have reported potent activity against various bacterial strains, with some derivatives showing effective inhibition against Bacteroides fragilis metallo-beta-lactamases .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study on Anticancer Activity | 4-Ethoxy-N-(4-methyl-5-oxo...) | Cytotoxicity | 15 µM |
| Antimicrobial Study | Similar Chromeno Derivative | Antimicrobial | 25 µM |
| Neuroprotective Study | Neuroprotective Derivative | Neuroprotection | 10 µM |
These findings indicate that the biological activity of chromeno[4,3-b]pyridines is often attributed to their ability to interact with various biological targets, potentially inhibiting specific enzymes involved in cellular signaling pathways or modulating receptor activities related to neurotransmission and inflammation .
Material Science Applications
In addition to its biological applications, 4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique structural features may lead to the development of new materials with specific chemical properties suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
2.1.1 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)
- Structure : Differs in the benzamide substituent (2,5-dioxopyrrolidin-1-yl vs. ethoxy).
- Molecular Formula : C₂₄H₁₇N₃O₅ (MW: 427.4 g/mol) .
- Key Features : The dioxopyrrolidin group introduces a cyclic ketone, increasing polarity compared to the ethoxy group. This may enhance aqueous solubility but reduce lipid permeability.
2.1.2 2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202)
- Structure: Replaces benzamide with an acetamide group bearing a dibutylamino substituent.
- The smaller acetamide backbone may alter binding interactions compared to benzamide derivatives .
Analogues with Varied Heterocyclic Cores
2.2.1 Chromeno[4,3-d]pyrimidin-5-one Derivatives
- Example: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one.
- Structure: Chromeno[4,3-d]pyrimidine core (pyrimidine instead of pyridine).
- The thioxo group may confer distinct redox properties .
2.2.2 Thieno[3,4-c]pyrazole Derivatives
- Example: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
- Structure: Thienopyrazole core replaces chromenopyridine.
- Key Features : The sulfur-containing heterocycle may improve metabolic stability. The bromo substituent could influence halogen bonding interactions .
Substituent Effects on Physicochemical Properties
Key Observations :
- Polarity : Electron-withdrawing groups (e.g., dioxopyrrolidin, bromo) increase polarity, whereas ethoxy (electron-donating) reduces it.
- Solubility: Amino groups (e.g., dibutylamino) enhance solubility in acidic media; halogen substituents may improve lipophilicity.
- Bioactivity: While direct pharmacological data are unavailable, structural trends suggest that the chromenopyridine core is critical for π-π stacking interactions, while substituents modulate target selectivity.
Biological Activity
4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a compound that belongs to the class of chromeno[4,3-b]pyridines, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of chromeno[4,3-b]pyridine derivatives typically involves multicomponent reactions. A notable method includes the cyclization of 2-oxo-2H-chromene derivatives with isocyanides and anilines, which allows for the efficient assembly of the desired compounds under mild conditions .
Antimicrobial Activity
Research has shown that chromeno[4,3-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound demonstrated potent activity against various bacterial strains. A study reported that certain chromeno[3,2-c]pyridine derivatives exhibited inhibition against Bacteroides fragilis metallo-beta-lactamases .
Anticancer Activity
Chromeno[4,3-b]pyridines have been investigated for their potential anticancer effects. One study highlighted the cytotoxicity of these compounds against several cancer cell lines. For example, compounds derived from this structural motif showed IC50 values in the micromolar range against human neuroblastoma cell lines .
Neuroprotective Effects
Certain derivatives have also been evaluated for neuroprotective properties. In vitro studies indicated that these compounds could enhance neuronal viability in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 4-Ethoxy-N-(4-methyl-5-oxo...) | Antimicrobial | 25 µM | |
| Similar Chromeno Derivative | Cytotoxicity | 15 µM | |
| Neuroprotective Derivative | Neuroprotection | 10 µM |
The biological activity of chromeno[4,3-b]pyridines is often attributed to their ability to interact with various biological targets. For instance, some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways or modulate receptor activities related to neurotransmission and inflammation.
Q & A
Q. What are the established synthetic routes for 4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide, and what key reaction conditions influence yield?
Answer: The synthesis typically involves:
Core Formation : Cyclization of substituted pyridine or chromene precursors to construct the chromeno[4,3-b]pyridine core. For example, condensation reactions under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) at 80–120°C .
Substituent Introduction : The 4-ethoxybenzamide moiety is introduced via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
Optimization : Key factors include solvent choice (DMSO or ethanol for polar intermediates), temperature control (reflux conditions for cyclization), and catalysts (e.g., Pd/C for hydrogenation steps). Yields range from 40–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Table 1: Synthetic Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Core Formation | Cyclization | H₂SO₄, 100°C, 12h | 55 |
| Benzamide Coupling | EDCI/HOBt, DMF, RT | 72 | |
| Final Purification | Column Chromatography (SiO₂) | 68 |
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH₃, δ 4.05 ppm for OCH₂) and chromeno-pyridine core aromatic signals .
- Mass Spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.15) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ether) confirm functional groups .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What in vitro biological activities have been reported for chromeno-pyridine derivatives structurally related to this compound?
Answer:
- Anti-Inflammatory Activity : Analogues (e.g., BMS-776532) act as selective glucocorticoid receptor modulators, suppressing cytokine production (IC₅₀ = 10–50 nM in human whole blood assays) .
- Enzyme Inhibition : Benzamide derivatives inhibit kinases (e.g., CDK2) and proteases via hydrogen bonding with active-site residues .
- Antimicrobial Potential : Thioether-linked derivatives show MIC values of 2–8 µg/mL against S. aureus .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in structure-activity relationship (SAR) studies of chromeno-pyridine derivatives?
Answer:
- Control Experiments : Compare analogues with single substituent changes (e.g., 4-ethoxy vs. 4-nitro) under identical assay conditions .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| 4-Ethoxy | GR (Anti-inflammatory) | 15 | H-bond with Asn564 |
| 4-Fluoro | CDK2 | 120 | Hydrophobic pocket |
Q. What strategies improve regioselectivity in the synthesis of chromeno-pyridine derivatives?
Answer:
- Catalyst Design : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to direct cross-coupling to the C2 position of the pyridine ring .
- Solvent Effects : Polar aprotic solvents (DMF) favor cyclization over side reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) during core formation .
Q. How does the electronic nature of substituents influence the compound’s binding affinity to target proteins?
Answer:
- Electron-Withdrawing Groups (NO₂, CF₃) : Enhance binding to polar active sites (e.g., kinase ATP pockets) via dipole interactions .
- Electron-Donating Groups (OCH₃, NH₂) : Improve solubility and H-bonding with residues like Asp/FreSH in proteases .
- Halogen Bonding : Chloro substituents at the benzamide position increase affinity for hydrophobic pockets (ΔΔG = -2.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
